![molecular formula C15H13ClN2O B352867 {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 341021-39-4](/img/structure/B352867.png)
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
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Overview
Description
“{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol” is a chemical compound with the empirical formula C15H13ClN2O and a molecular weight of 272.73 . It is a solid substance .
Physical And Chemical Properties Analysis
“{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol” is a solid substance . Its molecular weight is 272.73 .Scientific Research Applications
Synthesis and Structural Studies
- Researchers have conducted structural and spectroscopic studies on derivatives similar to {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol, focusing on their crystal structure and interactions. Such studies are essential for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Saral, Özdamar, & Uçar, 2017).
Anticancer and Antimicrobial Agents
- Novel biologically potent heterocyclic compounds, similar in structure to {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol, have been studied for their anticancer and antimicrobial activities. This research suggests potential therapeutic applications of such compounds (Katariya, Vennapu, & Shah, 2021).
Molecular Aggregation Studies
- Spectroscopic studies of derivatives related to {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol have been conducted to understand their molecular aggregation in different solvents. This is crucial for applications in materials science, particularly in designing compounds with specific optical properties (Matwijczuk et al., 2016).
Synthesis of Imidazole Derivatives
- Research on the synthesis of imidazole derivatives, including those structurally similar to {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol, explores their potential use in various chemical processes. This could have implications in synthetic chemistry and drug development (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives often interact with their targets by binding to them, which can result in changes in the target’s function . This can lead to a variety of downstream effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier
Result of Action
It has been reported that cmi, a similar compound, protects dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system
properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYVWLSUNWSGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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